molecular formula C16H14F3N3O B12454104 2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

Cat. No.: B12454104
M. Wt: 321.30 g/mol
InChI Key: ZQCJTTXEYWJECE-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and an ethanol moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine or pyridine-3,4-diamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) can yield imidazo[4,5-b]pyridine derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl group can facilitate interactions with hydrophobic regions of target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of 2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C16H14F3N3O

Molecular Weight

321.30 g/mol

IUPAC Name

2-[2-methyl-5-phenyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol

InChI

InChI=1S/C16H14F3N3O/c1-10-20-14-12(16(17,18)19)9-13(11-5-3-2-4-6-11)21-15(14)22(10)7-8-23/h2-6,9,23H,7-8H2,1H3

InChI Key

ZQCJTTXEYWJECE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=C(C=C2C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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